molecular formula C15H11N3O3 B5603107 N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide

Cat. No.: B5603107
M. Wt: 281.27 g/mol
InChI Key: DCAPATHRANATHM-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.08004122 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Molecular Dimensions

  • Molecular Structure Analysis : N-phenyl-2-nitro­benz­amide, a compound structurally similar to N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide, exhibits a molecular structure with strongly hydrogen-bonded molecules. This structure could be a precursor to acridone alkaloids, showcasing the compound's potential in biosynthesis studies (Jackson et al., 2002).

Crystallography and Molecular Conformation

  • Crystal and Molecular Structure : Studies on N-phenyl-4-nitrobenzamidoxime, closely related to this compound, highlight its distinct crystal structure and molecular conformation, which could be relevant in understanding the behavior of similar compounds (Buzykin et al., 1995).

Synthesis and Characterization

  • Novel Compounds and Synthesis : A novel diamine with structural elements similar to this compound has been synthesized, indicating potential applications in polymer science. This compound was used to prepare polyimides, showcasing the potential of this compound in materials science (Mehdipour‐Ataei et al., 2004).

Chemical Analysis and Computational Studies

  • Spectroscopic Properties and DFT Calculation : Detailed spectroscopic analysis and density functional theory calculations have been performed on compounds structurally similar to this compound. This kind of study is crucial for understanding the electronic properties and reactivity of such compounds (He et al., 2014).

Potential in Drug Synthesis and Modification

  • Drug Synthesis and Modification : Research has shown the synthesis and modification of compounds structurally related to this compound for potential use in drug development and medical applications. This indicates the compound's relevance in pharmacology (Bai-cheng, 2009).

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c16-10-9-11-1-5-13(6-2-11)17-15(19)12-3-7-14(8-4-12)18(20)21/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAPATHRANATHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.